molecular formula C13H16BrNO3 B8241049 4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide

4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide

Cat. No.: B8241049
M. Wt: 314.17 g/mol
InChI Key: LVDKPVUSFCHRJT-UHFFFAOYSA-N
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Description

4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide is an organic compound with the molecular formula C13H16BrNO3. This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a methoxyethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide typically involves the bromination of a benzamide precursor followed by the introduction of the cyclopropyl and methoxyethoxy groups. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or similar reagents. The methoxyethoxy group is usually added through an etherification reaction using methoxyethanol and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

    Substitution Products: Various substituted benzamides depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Amines or dehalogenated compounds.

    Coupling Products: Biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide is utilized in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-cyclopropyl-2-(2-ethoxyethoxy)benzamide
  • 4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)aniline
  • 4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)phenol

Uniqueness

4-Bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide is unique due to the specific combination of functional groups that confer distinct chemical and biological properties. The presence of the bromine atom allows for versatile chemical modifications, while the cyclopropyl group provides rigidity and stability to the molecule. The methoxyethoxy group enhances solubility, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-bromo-N-cyclopropyl-2-(2-methoxyethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c1-17-6-7-18-12-8-9(14)2-5-11(12)13(16)15-10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVDKPVUSFCHRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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